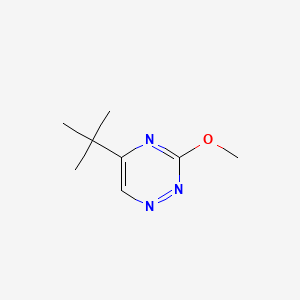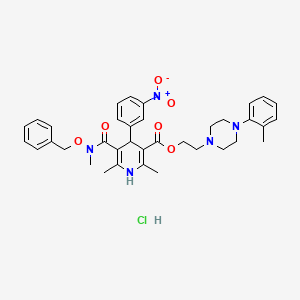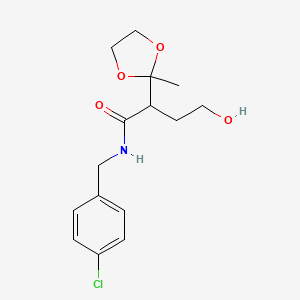
Olean-12-en-29-amide, 3-((3-carboxy-1-oxo-2-propenyl)oxy)-N-(2-((3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hextriacontanonaenyl)thio)ethyl)-, monosodium salt, hydrate, (3-beta(Z),20-beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Olean-12-en-29-amide, 3-((3-carboxy-1-oxo-2-propenyl)oxy)-N-(2-((3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hextriacontanonaenyl)thio)ethyl)-, monosodium salt, hydrate, (3-beta(Z),20-beta)- is a complex organic compound. It is a derivative of oleanolic acid, a naturally occurring pentacyclic triterpenoid found in various plants. This compound is known for its potential biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Olean-12-en-29-amide, 3-((3-carboxy-1-oxo-2-propenyl)oxy)-N-(2-((3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hextriacontanonaenyl)thio)ethyl)-, monosodium salt, hydrate, (3-beta(Z),20-beta)- typically involves the amidation of oleanolic acid. The process begins with the conversion of oleanolic acid to its corresponding acyl chloride using oxalyl chloride in dichloromethane (DCM). The acyl chloride is then reacted with the appropriate amine in the presence of a base such as triethylamine to form the desired amide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Olean-12-en-29-amide, 3-((3-carboxy-1-oxo-2-propenyl)oxy)-N-(2-((3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hextriacontanonaenyl)thio)ethyl)-, monosodium salt, hydrate, (3-beta(Z),20-beta)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like triethylamine. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Olean-12-en-29-amide, 3-((3-carboxy-1-oxo-2-propenyl)oxy)-N-(2-((3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hextriacontanonaenyl)thio)ethyl)-, monosodium salt, hydrate, (3-beta(Z),20-beta)- has various scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and products with specific properties.
Mecanismo De Acción
The mechanism of action of Olean-12-en-29-amide, 3-((3-carboxy-1-oxo-2-propenyl)oxy)-N-(2-((3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hextriacontanonaenyl)thio)ethyl)-, monosodium salt, hydrate, (3-beta(Z),20-beta)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes, receptors, and signaling pathways involved in inflammation, cancer, and viral infections.
Comparación Con Compuestos Similares
Similar Compounds
Oleanolic Acid: A naturally occurring pentacyclic triterpenoid with similar biological activities.
Ursolic Acid: Another pentacyclic triterpenoid with comparable properties.
Betulinic Acid: Known for its anticancer and antiviral activities.
Uniqueness
Olean-12-en-29-amide, 3-((3-carboxy-1-oxo-2-propenyl)oxy)-N-(2-((3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hextriacontanonaenyl)thio)ethyl)-, monosodium salt, hydrate, (3-beta(Z),20-beta)- is unique due to its specific structure and the presence of functional groups that confer distinct biological activities and chemical reactivity.
Propiedades
Número CAS |
118642-24-3 |
|---|---|
Fórmula molecular |
C81H126NNaO5S |
Peso molecular |
1248.9 g/mol |
Nombre IUPAC |
sodium;(E)-4-[[(3S,6aR,6bS,8aS,11R,12aS,14bR)-4,4,6a,6b,8a,11,14b-heptamethyl-11-[2-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]sulfanylethylcarbamoyl]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-oxobut-2-enoate |
InChI |
InChI=1S/C81H127NO5S.Na/c1-59(2)26-18-27-60(3)28-19-29-61(4)30-20-31-62(5)32-21-33-63(6)34-22-35-64(7)36-23-37-65(8)38-24-39-66(9)40-25-41-67(10)48-56-88-57-55-82-75(86)78(14)52-51-77(13)53-54-80(16)68(69(77)58-78)42-43-71-79(15)49-47-72(87-74(85)45-44-73(83)84)76(11,12)70(79)46-50-81(71,80)17;/h26,28,30,32,34,36,38,40,42,44-45,48,69-72H,18-25,27,29,31,33,35,37,39,41,43,46-47,49-58H2,1-17H3,(H,82,86)(H,83,84);/q;+1/p-1/b45-44+,60-28+,61-30+,62-32+,63-34+,64-36+,65-38+,66-40+,67-48+;/t69-,70?,71?,72+,77-,78-,79+,80-,81-;/m1./s1 |
Clave InChI |
IGGLCKYMHBPGLM-MTXYXQJBSA-M |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CSCCNC(=O)[C@@]1(CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)OC(=O)/C=C/C(=O)[O-])C)C)[C@H]2C1)C)C)C)/C)/C)/C)/C)/C)/C)/C)/C)C.[Na+] |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCSCCNC(=O)C1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC(=O)[O-])C)C)C2C1)C)C)C)C)C)C)C)C)C)C)C)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


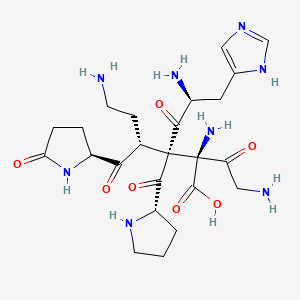
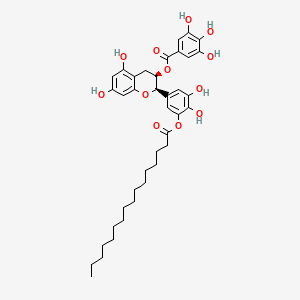
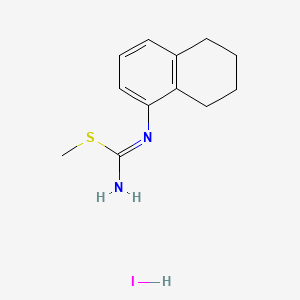

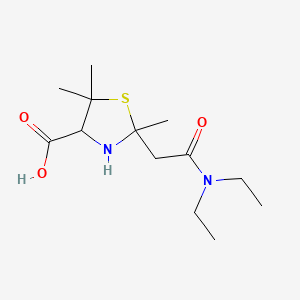


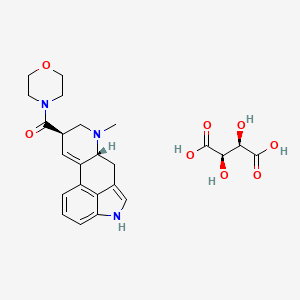
![3-[2-pyridin-2-yl-4-(2,3,5,6-tetramethylphenyl)piperazin-1-yl]propanamide;dihydrate;dihydrochloride](/img/structure/B12758086.png)

